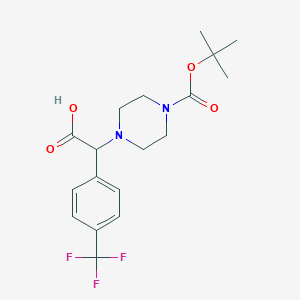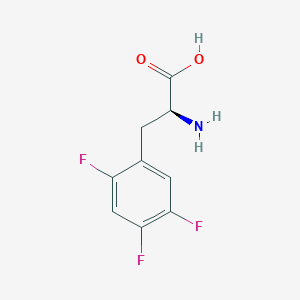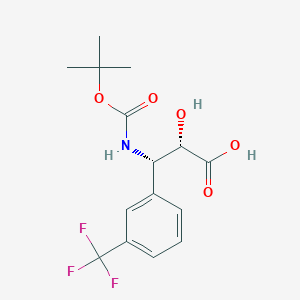
4-Methylpicolinic acid
Übersicht
Beschreibung
4-Methylpicolinic acid, also known as 4-methyl-2-pyridinecarboxylic acid, is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of picolinic acid, where a methyl group is substituted at the fourth position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylpicolinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpyridine with carbon dioxide under high pressure and temperature to form 4-methylpyridine-2-carboxylic acid. Another method involves the oxidation of 4-methylpyridine using potassium permanganate (KMnO₄) as an oxidizing agent .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic oxidation of 4-methylpyridine. This process involves the use of a catalyst, such as vanadium pentoxide (V₂O₅), and is carried out at elevated temperatures and pressures to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylpyridine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into 4-methylpicolinic alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the carboxylic acid group into an acyl chloride.
Major Products Formed
Oxidation: 4-Methylpyridine-2,6-dicarboxylic acid.
Reduction: 4-Methylpicolinic alcohol.
Substitution: 4-Methylpicolinyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methylpicolinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methylpicolinic acid involves its interaction with specific molecular targets and pathways. It acts as a chelating agent, binding to metal ions such as zinc and copper, which can influence various biochemical processes. This chelation can modulate enzyme activity, affect cellular signaling pathways, and alter the function of metalloproteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the second position.
Nicotinic acid:
Isonicotinic acid: It has a carboxylic acid group at the fourth position of the pyridine ring.
Uniqueness of 4-Methylpicolinic Acid
This compound is unique due to the presence of a methyl group at the fourth position of the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its binding affinity to metal ions, its solubility, and its overall biological activity .
Eigenschaften
IUPAC Name |
4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMURVLHXMNTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376481 | |
| Record name | 4-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-08-3 | |
| Record name | 4-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methylpicolinic acid as a biomarker?
A1: this compound has been identified as a potential biomarker for the consumption of red beetroot juice (RBJ) []. This is significant because it provides a non-invasive way to track the intake of RBJ, which is known for its health benefits.
Q2: How does physical activity influence the excretion of this compound after red beetroot juice consumption?
A2: Research suggests that physical activity might influence the uptake and metabolism of compounds found in RBJ []. While this compound is excreted after RBJ consumption, physical activity did not significantly affect its excretion levels in the study. This suggests that its formation and elimination might be less susceptible to changes in metabolic processes induced by exercise compared to other compounds like dopamine-3-O-sulfate, whose excretion increased after physical activity.
Q3: Has this compound demonstrated any hypoglycemic activity?
A3: While 3-Mercaptopicolinic acid exhibits some hypoglycemic activity, studies on this compound have not shown similar effects []. This highlights the importance of structure-activity relationships in pharmaceuticals, as even minor changes in a molecule's structure can significantly impact its biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)
